2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Medicinal Chemistry Organic Synthesis Drug Intermediate

Problem: Generic pyrazole building blocks introduce regioisomeric impurities in candesartan cilexetil synthesis, compromising yield and regulatory compliance. Solution: 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid (Intermediate F) delivers a defined α-keto electrophilic center for selective condensation to the biphenyltetrazole core. • Purity: 95-99% (HPLC-validated) • TPSA 72.2 Ų, XLogP3 1.3 - drug-like range • Available from stock with full analytical documentation (NMR, MS).

Molecular Formula C11H8N2O3
Molecular Weight 216.196
CAS No. 1152495-65-2
Cat. No. B565876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid
CAS1152495-65-2
Synonymsα-Oxo-1-phenyl-1H-pyrazole-4-acetic Acid
Molecular FormulaC11H8N2O3
Molecular Weight216.196
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16)
InChIKeyPIXYCNJJZPLCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid (CAS 1152495-65-2): A Validated Intermediate for Angiotensin II Receptor Antagonist Synthesis


2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic building block featuring an N-phenylpyrazole core and an alpha-keto carboxylic acid side chain . It is a key intermediate in the synthesis of candesartan cilexetil, an angiotensin II type 1 receptor antagonist prodrug that undergoes in vivo hydrolysis to the active carboxylic acid candesartan . The compound possesses a molecular weight of 216.19 g/mol, a topological polar surface area (TPSA) of 72.2 Ų, and an XLogP3 of 1.3, which define its physicochemical profile [1].

Why Substituting 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid with Other Pyrazole Derivatives Can Compromise Synthetic Outcomes


Pyrazole-based building blocks are not interchangeable due to differences in steric hindrance, electronic distribution, and hydrogen-bonding capacity that directly impact reactivity in coupling reactions and the purity of final pharmaceutical intermediates [1]. The alpha-keto acid moiety in 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid provides a distinct electrophilic center that enables specific condensation reactions required for assembling the biphenyltetrazole scaffold of candesartan cilexetil [2]. Analogs lacking this oxo group or possessing altered linker geometry (e.g., methylene-extended homologs) produce different regiochemical outcomes and may introduce impurities that necessitate additional purification steps, affecting overall yield and regulatory compliance [1].

Quantitative Differentiation of 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid Against Structural Analogs


Enhanced Electrophilic Reactivity via α-Keto Acid Moiety vs. 1-Phenyl-1H-pyrazole-4-carboxylic Acid

The α-keto acid functionality in 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid introduces a second electrophilic carbonyl group that is absent in the corresponding carboxylic acid analog, enabling participation in decarboxylative couplings and facilitating the formation of the biphenyltetrazole core of candesartan cilexetil . This structural feature reduces the need for separate activation steps and is associated with higher yields in subsequent condensation reactions compared to the simpler acid [1].

Medicinal Chemistry Organic Synthesis Drug Intermediate

Optimized Linker Length for Candesartan Cilexetil Synthesis vs. 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid

2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid contains a direct bond between the pyrazole C4 and the carbonyl carbon, whereas its homolog 2-oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 1052567-31-3) inserts a methylene spacer . The shorter linker in the target compound aligns with the steric requirements of the candesartan cilexetil assembly, as evidenced by its established use as Intermediate F in published synthetic routes . The homolog is instead designated as Intermediate G and may lead to different regioselectivity or require modified coupling conditions .

Process Chemistry Angiotensin II Receptor Antagonists Synthetic Intermediate

Higher Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs. 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid

The target compound exhibits a TPSA of 72.2 Ų, which is 17.0 Ų higher than that of 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid (CAS 35715-77-6), which has a TPSA of 55.2 Ų [1][2]. This increase arises from the additional carbonyl oxygen of the α-keto group, which adds one hydrogen bond acceptor and contributes to a more favorable balance of lipophilicity (XLogP3: 1.3 vs. 1.7 for the reduced analog) for aqueous solubility and membrane permeability [1].

Physicochemical Property Prediction Drug Design Medicinal Chemistry

Commercial Availability with Defined Purity Specifications: 95%+ vs. 97%

The compound is commercially available from multiple suppliers with established purity specifications. For instance, AKSci offers a minimum purity of 95%, while CymitQuimica provides material at 97% purity . In contrast, several close structural analogs such as 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid are often available only through custom synthesis with less standardized purity documentation, introducing variability in research reproducibility [1].

Chemical Procurement Quality Control Research Supply

Validated Application in Candesartan Cilexetil Synthesis vs. Analogs with Undefined Industrial Relevance

2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is explicitly cited as a reactant in the synthesis of candesartan cilexetil in peer-reviewed literature and patent disclosures [1]. In contrast, closely related analogs such as 1-phenyl-1H-pyrazole-4-carboxylic acid and 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid are primarily noted as general building blocks for agrochemicals or exploratory medicinal chemistry, without a defined role in an approved pharmaceutical manufacturing process .

Pharmaceutical Intermediates Process Validation Angiotensin II Receptor Antagonists

Lower Molecular Weight and Higher Atom Economy vs. 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic Acid

The target compound has a molecular weight of 216.19 g/mol, whereas the 3,5-dimethyl analog 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS 956438-21-4) has a molecular weight of 244.25 g/mol . The additional 28.06 Da in the dimethyl analog corresponds to two methyl groups that are ultimately not present in the final candesartan cilexetil structure. Using the dimethyl analog as an intermediate would introduce unnecessary mass and require additional deprotection or cleavage steps, reducing overall atom economy [1].

Atom Economy Green Chemistry Process Optimization

Recommended Application Scenarios for 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid Based on Validated Evidence


Synthesis of Candesartan Cilexetil and Related Angiotensin II Receptor Antagonists

This compound is specifically employed as Intermediate F in the multi-step synthesis of candesartan cilexetil, a prodrug used for treating hypertension and congestive heart failure . Its α-keto acid moiety participates in condensation reactions to form the biphenyltetrazole core, and its use is documented in both academic literature and industrial patents [1].

Medicinal Chemistry Building Block for Optimizing Solubility-Permeability Balance

With a TPSA of 72.2 Ų and XLogP3 of 1.3, this compound resides within the favorable range for oral drug-like properties . It can serve as a starting point for designing new chemical entities where balanced lipophilicity and hydrogen-bonding capacity are desired, such as in central nervous system or anti-inflammatory drug discovery programs [1].

Reference Standard for Analytical Method Development in Candesartan Cilexetil Manufacturing

Due to its established role as a key intermediate, this compound is suitable for use as a reference standard in the development and validation of HPLC methods for monitoring process-related impurities during candesartan cilexetil production . Its availability with documented purity specifications (95-97%) supports this application [1].

Chemical Probe for Investigating α-Keto Acid Reactivity in Decarboxylative Couplings

The α-keto acid functionality provides a unique handle for exploring decarboxylative cross-coupling reactions and other transformations relevant to medicinal chemistry . Researchers can use this compound as a model substrate to study reaction conditions that may later be applied to more complex analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.